2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

Catalog No.
S2725370
CAS No.
1335150-09-8
M.F
C28H19N5S2
M. Wt
489.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,...

CAS Number

1335150-09-8

Product Name

2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

IUPAC Name

2-[[4-[5-(4-methyl-N-(4-methylphenyl)anilino)thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile

Molecular Formula

C28H19N5S2

Molecular Weight

489.62

InChI

InChI=1S/C28H19N5S2/c1-18-3-8-22(9-4-18)33(23-10-5-19(2)6-11-23)26-14-13-25(34-26)24-12-7-21(15-20(16-29)17-30)27-28(24)32-35-31-27/h3-15H,1-2H3

InChI Key

BCJCBXQJAANTJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N

Solubility

not available

Description

2-{[7-(5-N,N-Ditolylaminothiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]methylene}malononitrile (DTDCTB) is a conducting polymer that can be used as a donor molecule. It is majorly used in the development of organic electronics.
Device structure:
MoO3 (30nm) / DTDCTB (7nm) / DTDCTB:C60/C70 (40nm) / C60/C70 (7nm) / BCP (10nm) / Ag

Device performance:
  • JSC = 14.68 mA/cm2
  • VOC = 0.8 V
  • FF = 0.5
  • PCE = 5.81%


Synthesis and Characterization:

2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile, also known as GLPBio product GB53454, is an organic compound synthesized and characterized for research purposes. While the specific details of its synthesis are not publicly available, several vendors offer this compound, suggesting established methods for its production [, ].

Potential Applications:

The research potential of 2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile lies in its structure, which combines several functional groups of interest:

  • Benzothiadiazole: This heterocyclic ring system is known to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties [].
  • Malononitrile: This electron-withdrawing group can influence the compound's reactivity and potential applications in organic synthesis and materials science.
  • Thiophene: This aromatic ring system is found in many biologically active molecules and can contribute to the overall properties of the compound.

2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with the molecular formula C28H19N5S2C_{28}H_{19}N_{5}S_{2} and a molecular weight of 489.61 g/mol. This compound features a unique structure that includes a dip-tolylamino group, a thiophene ring, a benzo[c][1,2,5]thiadiazole moiety, and a malononitrile functional group. These components contribute to its potential applications in various fields, particularly in organic electronics and biological research.

DTDCTB's primary application lies in organic electronics. Its mechanism of action in this context involves charge transport within the molecule due to its conjugated structure. The electron-donating and withdrawing groups influence the energy levels of the frontier orbitals (HOMO and LUMO), impacting conductivity [].

Research indicates that compounds similar to 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile exhibit significant biological activities. While specific studies on this compound are sparse, related compounds have shown promise as anticancer agents and in other therapeutic areas due to their ability to interact with biological targets at the molecular level. Further investigation is needed to elucidate its specific biological effects.

The synthesis of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the thiophene derivative: Starting from appropriate thiophene precursors.
  • Synthesis of the benzo[c][1,2,5]thiadiazole moiety: This may involve cyclization reactions using sulfur-containing reagents.
  • Coupling reactions: The dip-tolylamino group is introduced through coupling reactions that may require specific catalysts.
  • Final condensation: The malononitrile group is added through condensation reactions to yield the final product.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

The applications of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile span several fields:

  • Organic Electronics: Due to its electronic properties, it could be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
  • Biological Research: Potential use in drug development and as a probe for biological studies due to its unique structural characteristics.

Interaction studies involving 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile are essential for understanding its biological mechanisms. These studies typically focus on:

  • Binding affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanism of action: Investigating how the compound influences biological pathways at the molecular level.

Such studies provide insights into the compound's potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-DiphenylaminothiopheneContains a thiophene ring and diphenylamino groupKnown for high photostability
Benzo[c][1,2,5]thiadiazole derivativesSimilar core structure with variations in substituentsExhibits strong fluorescence
Malononitrile derivativesShares the malononitrile functional groupOften used in organic synthesis

These compounds differ primarily in their substituents and resultant properties but share common themes in electronic and biological applications.

XLogP3

7.5

Dates

Modify: 2023-08-16

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